molecular formula C15H21ClN2O B247973 N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

Cat. No. B247973
M. Wt: 280.79 g/mol
InChI Key: LJACRDNWPDYOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide, also known as SNC80, is a highly selective agonist for the delta-opioid receptor. It was first synthesized in the late 1990s as a potential analgesic drug and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide acts as a selective agonist for the delta-opioid receptor, which is primarily located in the peripheral nervous system. Activation of this receptor has been shown to produce analgesic effects, as well as anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to produce a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide for lab experiments is its high selectivity for the delta-opioid receptor, which allows for more targeted studies of this receptor's function. However, N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide is not without its limitations, as it can be difficult to synthesize and may not be readily available for some researchers.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide, including further studies on its potential therapeutic applications in pain management, addiction treatment, and neuroprotection. Additionally, there is a need for more research on the mechanisms underlying its analgesic and neuroprotective effects, as well as its potential interactions with other drugs and neurotransmitter systems.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide involves several steps, starting with the reaction between 2-chlorobenzoyl chloride and 3-methylpiperidine to form N-(2-chlorophenyl)-3-methylpiperidine-4-carboxamide. This intermediate is then treated with sodium hydride and 3-bromopropionyl chloride to yield N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide.

Scientific Research Applications

N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in a variety of fields, including pain management, addiction treatment, and neuroprotection. In preclinical studies, N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to be highly effective in reducing pain without producing the unwanted side effects associated with traditional opioid analgesics.

properties

Product Name

N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C15H21ClN2O/c1-12-5-4-9-18(11-12)10-8-15(19)17-14-7-3-2-6-13(14)16/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,17,19)

InChI Key

LJACRDNWPDYOBI-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCC(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CC1CCCN(C1)CCC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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